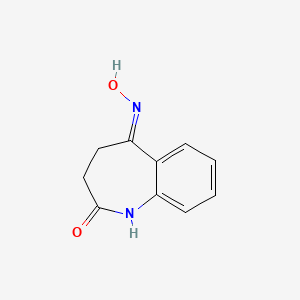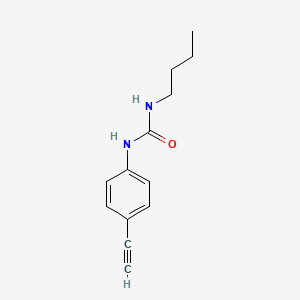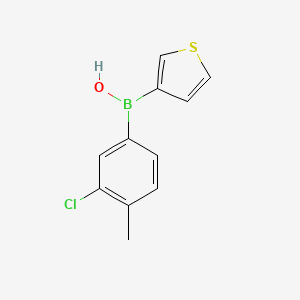
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is a chemical compound that features a thiophene ring substituted with a borinic acid group and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of complex thiophene derivatives . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted thiophenes.
Scientific Research Applications
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes for imaging biological processes.
Medicine: Thiophene derivatives have shown potential as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. For example, thiophene derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenylboronic acid: A related compound with similar structural features but lacking the thiophene ring.
Thiophene-3-boronic acid: Another similar compound that contains the thiophene ring but lacks the chloromethylphenyl group.
Uniqueness
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is unique due to the combination of the thiophene ring and the chloromethylphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
873101-39-4 |
|---|---|
Molecular Formula |
C11H10BClOS |
Molecular Weight |
236.53 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C11H10BClOS/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,14H,1H3 |
InChI Key |
ROELKTVEZCXAQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



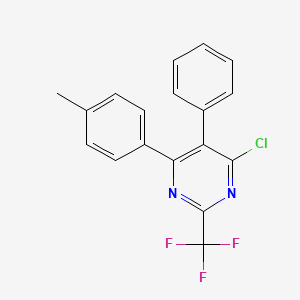
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
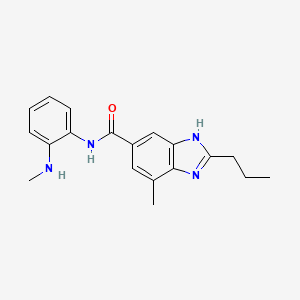

![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
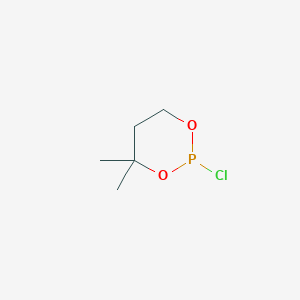

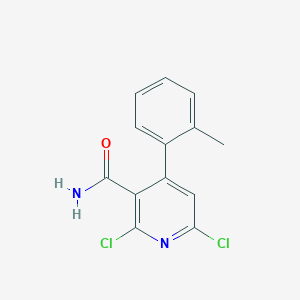
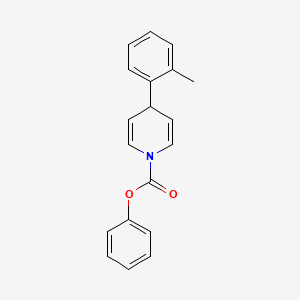
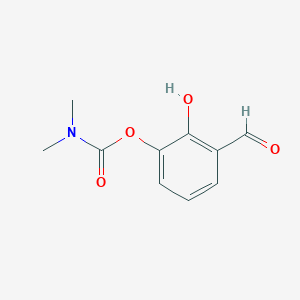
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
